molecular formula C6H8N2 B116886 Ethylpyrazin CAS No. 13925-00-3

Ethylpyrazin

Katalognummer: B116886
CAS-Nummer: 13925-00-3
Molekulargewicht: 108.14 g/mol
InChI-Schlüssel: KVFIJIWMDBAGDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Ethylpyrazine is an organic compound with the molecular formula C6H8N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. 2-Ethylpyrazine is known for its distinctive nutty, musty, and chocolate-like aroma, making it a valuable flavoring agent in the food industry .

Wissenschaftliche Forschungsanwendungen

2-Ethylpyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Modellverbindung zur Untersuchung der Maillard-Reaktion und ihrer Rolle bei der Entwicklung von Lebensmittelaromen . In der Medizin wird 2-Ethylpyrazin auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Fähigkeit, die Vasodilatation durch Aktivierung der endothelialen Stickoxidsynthase zu induzieren . In der Industrie wird es aufgrund seines charakteristischen Aromas als Aromastoff in verschiedenen Lebensmittelprodukten verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 2-Ethylpyrazin beinhaltet die Aktivierung der endothelialen Stickoxidsynthase, die zur Synthese von Stickoxid führt. Stickoxid induziert dann die Vasodilatation, indem es den Gehalt an cyclischem Guanosinmonophosphat in glatten Muskelzellen erhöht, was zu Entspannung und erhöhtem Blutfluss führt . Dieser Mechanismus ist von besonderem Interesse bei der Untersuchung von Herz-Kreislauf-Erkrankungen und potenziellen therapeutischen Interventionen.

Ähnliche Verbindungen:

  • Pyrazin
  • 2-Methylpyrazin
  • 2,5-Dimthis compound
  • Tetramthis compound

Vergleich: 2-Ethylpyrazin ist unter seinen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Ethylgruppensubstitution, die ein charakteristisches Aroma- und Geschmacksprofil verleiht. Während Pyrazin und seine Derivate häufig in gerösteten und gebackenen Waren vorkommen, ist 2-Ethylpyrazin besonders für sein nussiges und schokoladiges Aroma bekannt . Tetramthis compound hingegen ist bekannt für seine potenziellen antioxidativen Eigenschaften und seine Rolle bei der Entfernung von Superoxidanionen .

Wirkmechanismus

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Ethylpyrazin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders reaktiv in Gegenwart von Oxidationsmitteln, was zur Bildung von Stickoxiden und anderen Nebenprodukten führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von 2-Ethylpyrazin verwendet werden, sind Salpetersäure für die Oxidation und Wasserstoffgas für die Reduktion. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Geformte Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von 2-Ethylpyrazin gebildet werden, sind Stickoxide, Kohlenmonoxid und Kohlendioxid . Diese Produkte werden oft mit Techniken wie Gaschromatographie und Massenspektrometrie analysiert, um ihre Zusammensetzung und Konzentration zu bestimmen.

Vergleich Mit ähnlichen Verbindungen

  • Pyrazine
  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • Tetramethylpyrazine

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, 2-Ethylpyrazine is particularly noted for its nutty and chocolate-like aroma . Tetramethylpyrazine, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

Eigenschaften

IUPAC Name

2-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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URL https://haz-map.com/Agents/17014
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Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-1.000
Record name 2-Ethylpyrazine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS No.

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name Moldin
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Record name 2-Ethyl pyrazine
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Record name Pyrazine, 2-ethyl-
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Record name Ethylpyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze ethylpyrazine in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on ethylpyrazine's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: Ethylpyrazine is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in ethylpyrazine concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: Ethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, ethylpyrazine has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including ethylpyrazine, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While ethylpyrazine is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

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